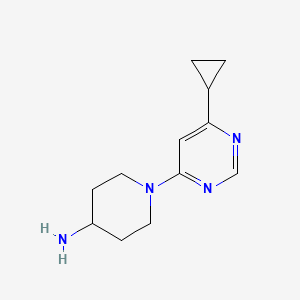

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine

Descripción general

Descripción

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C12H18N4. Its molecular weight is 218.3 g/mol. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds, like this compound, are key categories of nitrogen-bearing heterocyclic compounds . They show a wide variety of biological activities and are vital in the production of drugs .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

"Aminopyrimidine 2 (4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine) emerged from a high throughput screen as a novel 5-HT(1A) agonist. This compound showed moderate potency for 5-HT(1A) in binding and functional assays, as well as moderate metabolic stability. Implementation of a strategy for improving metabolic stability by lowering the lipophilicity (cLogD) led to the identification of methyl ether 31 as a substantially improved compound within the series" (A. Dounay et al., 2009). This highlights the compound's potential in medicinal chemistry, specifically targeting serotonin receptors.

Iron-Catalyzed Reactions in Organic Synthesis

The piperidine ring is a significant scaffold in drug discovery, being the core of many pharmaceutically significant compounds. Iron(III) halide-promoted aza-Prins cyclization between γ,δ-unsaturated tosylamines and aldehydes provides six-membered azacycles, indicating the relevance of piperidine derivatives in synthesizing complex organic molecules (C. Bolm et al., 2004).

Synthesis of Highly Functionalized Piperidines

"Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes proceeds via a tandem cyclopropane ring-opening/Conia-ene cyclization" (T. P. Lebold et al., 2009). This method allows access to highly functionalized piperidines, demonstrating the compound's utility in constructing complex heterocyclic structures.

Chiral Piperidines Synthesis

"Piperidines are the most prevalent heterocycle found in medicines. Yet, there remain no robust methods for their asymmetric syntheses" (Zuxiao Zhang et al., 2019). The research introduces a method for the enantioselective synthesis of chiral piperidines, underscoring the importance of structural precision in pharmaceutical applications.

Propiedades

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYWWXCHOQZUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

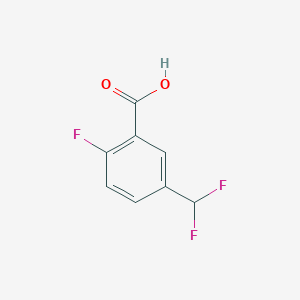

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)